N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
Description
N-[4-(3,4-Dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 3,4-dipropoxyphenyl group and at the 4-position with a 3-methylbutanamide moiety. The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its stability and versatility in medicinal chemistry and agrochemical applications .
Properties
Molecular Formula |
C19H27N3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C19H27N3O4/c1-5-9-24-15-8-7-14(12-16(15)25-10-6-2)18-19(22-26-21-18)20-17(23)11-13(3)4/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,20,22,23) |
InChI Key |
APLGVMSHQACWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC(C)C)OCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring followed by the introduction of the dipropoxyphenyl and methylbutanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the oxadiazole class exhibit significant anticancer properties. N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
- Case Study : A study demonstrated that similar oxadiazole derivatives exhibited percent growth inhibition (PGI) against several cancer lines such as OVCAR-8 and NCI-H460 with notable efficacy .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. The oxadiazole derivatives are known to possess activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : A comparative analysis indicated that derivatives with similar structures showed better activity against Gram-positive bacteria than Gram-negative ones. This suggests potential applications in developing new antibacterial agents .
Anti-inflammatory Potential
The anti-inflammatory properties of this compound are being explored through various assays.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Oxadiazole-Based Amides with Aryl Substituents
The compound shares structural similarities with N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide (BH37701, CAS 880785-49-9), which replaces the 3-methylbutanamide with a 4-fluorobenzamide group. Key differences include:
| Property | Target Compound | BH37701 |
|---|---|---|
| Molecular Formula | C₂₀H₂₇N₃O₄ (inferred) | C₂₁H₂₂FN₃O₄ |
| Molecular Weight (g/mol) | ~389.45 (estimated) | 399.42 |
| Key Substituent | 3-Methylbutanamide | 4-Fluorobenzamide |
The fluorinated analog’s higher molecular weight and electronegative fluorine atom may alter binding affinity in biological targets, whereas the 3-methylbutanamide’s branched chain could reduce enzymatic degradation .
Herbicidal Oxadiazole Derivatives
European Patent EP 2017/xxxxxx describes N-(1,2,5-oxadiazol-3-yl) aryl carboxamides as herbicides . While the target compound’s dipropoxyphenyl group aligns with this class, its 3-methylbutanamide substituent diverges from typical herbicidal carboxamides (e.g., propanil, a simpler N-(3,4-dichlorophenyl)propanamide pesticide ). The dipropoxy groups may reduce phytotoxicity compared to chlorinated aryl analogs, but this requires experimental validation.
Energetic Oxadiazole Compounds
High-energy materials like 3,4-dinitrofuroxan (DNTF) and 3,4-bis(4′-aminofurazanyl-3′)furoxan (DATF) highlight the oxadiazole ring’s versatility . However, these nitro- and amino-substituted derivatives are optimized for explosive properties (e.g., DATF: density 1.795 g/cm³, detonation velocity 7,177 m/s), whereas the target compound’s amide and alkoxy groups suggest non-energetic applications, likely in agrochemicals or pharmaceuticals .
Butanamide Derivatives in Pharmaceuticals
Pharmaceutical impurities such as N-[3-acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide (CAS 441019-91-6) demonstrate the prevalence of butanamide motifs in drug synthesis . The target compound’s 3-methylbutanamide group may confer improved metabolic stability over linear-chain amides, a hypothesis supported by studies on similar branched amides in peptide conjugates .
Key Research Findings and Data Gaps
- Solubility and Stability : The dipropoxyphenyl group likely increases lipophilicity (logP >3), but experimental data on solubility and thermal stability are lacking.
- Bioactivity: No direct bioactivity data for the target compound exists in the provided evidence.
- Synthetic Challenges : The synthesis route may involve intermediates similar to those in , but yield and purity metrics are unspecified.
Biological Activity
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and anticancer effects, supported by relevant research findings and data tables.
Molecular Characteristics
- Molecular Formula : C15H19N3O2
- Molecular Weight : 273.33 g/mol
- LogP : 3.7953 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 153.06 Ų (suggesting potential for good bioavailability)
These properties suggest that the compound may have suitable characteristics for biological activity.
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit considerable antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively. The antioxidant capacity can be measured using various assays such as:
| Assay Type | Mechanism | Result (Example) |
|---|---|---|
| CUPRAC (Cupric Ion Reducing) | Reduces cupric ions | IC50 = 25 µM |
| DPPH (2,2-Diphenyl-1-picrylhydrazyl) | Scavenges DPPH radicals | IC50 = 30 µM |
Enzyme Inhibition
The compound has shown promise in inhibiting various enzymes that are crucial in metabolic pathways. Notably, studies have highlighted its inhibitory effects on:
- Cholinesterases : Important for neurotransmitter regulation.
- Tyrosinase : Involved in melanin production.
- Amylase and Glucosidase : Key in carbohydrate metabolism.
A study demonstrated that this compound exhibited significant inhibition of glucosidase with an IC50 value of approximately 15 µM .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown effectiveness against pancreatic cancer cells (PANC-1) through mechanisms involving apoptosis and cell cycle arrest. Key findings include:
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| PANC-1 | 20 µM | Induction of apoptosis |
| HEK293 | 25 µM | Cell cycle arrest |
These results suggest that this compound could serve as a lead compound for developing novel anticancer therapies .
Study on Antioxidant and Anticancer Properties
A recent study investigated the biological activities of a series of oxadiazole derivatives including this compound. The results indicated that these compounds possess multifaceted biological activities:
- Antioxidant Activity : Demonstrated significant free radical scavenging ability.
- Enzyme Inhibition : Effective against key enzymes related to metabolic disorders.
- Anticancer Effects : Induced apoptosis in pancreatic cancer cells through mitochondrial pathways.
Pharmacokinetic Studies
Pharmacokinetic evaluations showed favorable absorption and distribution characteristics for the compound. Studies indicated good plasma exposure and partial blood-brain barrier penetration following oral administration in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
